molecular formula C6H7Cl2NO3S B13161804 4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride

4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13161804
M. Wt: 244.09 g/mol
InChI Key: GFEVYQDUORIHLO-UHFFFAOYSA-N
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Description

4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound that contains a five-membered oxazole ring This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-keto ester or an α-haloketone, with an amide or nitrile.

    Introduction of the Chloro and Propyl Groups: The chloro and propyl substituents can be introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the propyl group can be introduced via alkylation using propyl halides.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be accomplished by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Substitution: The chloro and propyl groups on the oxazole ring can participate in electrophilic substitution reactions, such as halogenation and alkylation.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are used. Reactions are often conducted in the presence of Lewis acids like aluminum chloride or iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols.

    Halogenated and Alkylated Derivatives: Formed through electrophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The chloro and propyl groups on the oxazole ring influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
  • 4-Chloro-5-(ethylsulfanylmethyl)-3-oxo-1,2-oxazole-2-carbonyl chloride

Uniqueness

4-Chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride is unique due to its specific combination of chloro, propyl, and sulfonyl chloride functional groups. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the propyl group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C6H7Cl2NO3S

Molecular Weight

244.09 g/mol

IUPAC Name

4-chloro-3-propyl-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C6H7Cl2NO3S/c1-2-3-4-5(7)6(12-9-4)13(8,10)11/h2-3H2,1H3

InChI Key

GFEVYQDUORIHLO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1Cl)S(=O)(=O)Cl

Origin of Product

United States

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